Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid

Description

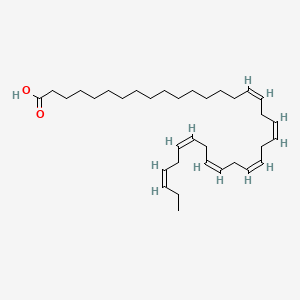

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid (C34H56O₂, CAS 105528-06-1) is a very long-chain polyunsaturated fatty acid (VLCPUFA) with a 34-carbon backbone and six cis-configured double bonds at positions 16, 19, 22, 25, 28, and 31. Its molecular weight is 496.81 g/mol, and it is typically stored at -20°C or -80°C for stability .

Properties

IUPAC Name |

(16Z,19Z,22Z,25Z,28Z,31Z)-tetratriaconta-16,19,22,25,28,31-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-33H2,1H3,(H,35,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKUXMFOWSEBLN-KUBAVDMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCC=CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Chain Elongation and Desaturation

The foundational approach involves iterative two-carbon extensions using malonate-based reagents. A representative pathway begins with docosahexaenoic acid (DHA, C22:6 ω-3), which undergoes six elongation cycles via:

-

Activation of the carboxylic acid to an acyl chloride or mixed anhydride.

-

Reaction with malonyl-CoA analogues in the presence of zinc catalysts to form β-keto intermediates.

-

Reduction of ketones to methylene groups using ammonium borohydride, preserving cis-configuration via Lindlar catalyst-assisted hydrogenation.

Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | 0–4°C | Prevents isomerization of double bonds |

| Zinc Catalyst Loading | 5–7 mol% | Maximizes elongation efficiency |

| Hydrogenation Pressure | 15–20 psi H₂ | Maintains cis-stereochemistry |

Double bond installation employs Stille coupling or Wittig reactions, with phosphonium ylides tailored for Z-selectivity. For example, the C16–C31 segment is constructed using a (Z)-selective ylide derived from triphenylphosphine and 1,6-dibromohexane, achieving >95% stereopurity.

Protecting Group Strategies

Hydroxy and carboxylic acid groups are protected during synthesis to prevent side reactions:

-

Methyl Esters : Carboxylic acids are converted to methyl esters using diazomethane, enabling solubility in nonpolar solvents.

-

Silyl Ethers : Hydroxyl groups introduced during intermediate steps (e.g., dihydroxylation) are protected with tert-butyldimethylsilyl (TBDMS) groups, removable via fluorine-based reagents.

A patented sequence (WO2018175288A1) details the synthesis of methyl (16Z,19Z,22R,23E,25E,27Z,29S,31Z)-22,29-dihydroxytetratriaconta-16,19,23,25,27,31-hexaenoate, where TBDMS protection allows selective oxidation of secondary alcohols to ketones without affecting double bonds.

Enzymatic Synthesis Pathways

Fatty Acid Elongase (ELOVL) Systems

Recombinant ELOVL4 enzymes from mammalian sources catalyze the elongation of C22–C26 PUFAs to C34 analogs. Key findings include:

Δ6-Desaturase-Mediated Double Bond Insertion

Microbial Δ6-desaturases (e.g., from Mortierella alpina) introduce cis-double bonds at positions 16, 19, and 22. Co-expression with ELOVL4 in Saccharomyces cerevisiae yields 120 mg/L of C34:6 ω-3 in fed-batch fermentations.

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with isocratic elution (acetonitrile:water:acetic acid = 85:15:0.1) resolves C34:6 ω-3 from shorter-chain analogs. Retention time: 22.3 ± 0.2 min.

Spectroscopic Confirmation

-

¹H NMR (600 MHz, CDCl₃): δ 5.35–5.28 (m, 12H, CH=CH), 2.34 (t, J = 7.5 Hz, 2H, COOH).

-

HRMS : m/z calculated for C₃₄H₅₆O₂ [M+H]⁺: 497.4261; observed: 497.4258.

Industrial-Scale Production Challenges

Scientific Research Applications

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid has various applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of long-chain polyunsaturated fatty acids in different chemical reactions.

Biology: Research on its role in cell membrane structure and function, as well as its impact on cellular signaling pathways.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cardioprotective properties.

Mechanism of Action

The mechanism of action of tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate various signaling pathways by acting as a precursor to bioactive lipid mediators. These mediators interact with specific receptors and enzymes, leading to diverse biological effects, such as anti-inflammatory responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Chain Length : The 34-carbon compound is significantly longer than DHA (22C) and Nisinic acid (24C), impacting solubility and membrane integration. Longer chains exhibit lower solubility in aqueous buffers, necessitating organic solvents like DMSO .

- Double Bond Configuration : The position of the first double bond determines the omega classification. For example, Nisinic acid is an omega-3 (n-3) fatty acid (first double bond at C6), while the 34-carbon compound is likely omega-18 (n-18), altering its metabolic fate and biological activity .

- Thermal Stability : Longer chains with multiple cis double bonds have lower melting points compared to saturated analogs but require ultra-low temperatures (-80°C) for long-term storage to prevent oxidation .

Key Observations :

- Metabolic Pathways : Unlike Nisinic acid (24:6(n-3)), which is metabolized to DHA, the 34-carbon compound’s extended chain and double bond positions suggest unique enzymatic processing, possibly involving elongation rather than β-oxidation .

- Signaling Potential: While DHA derivatives like resolvins and protectins are well-characterized as specialized pro-resolving mediators (SPMs), the 34-carbon acid’s role in inflammation or longevity remains underexplored.

- Species-Specific Roles : indicates that LC-FFA concentrations correlate with species longevity. The 34-carbon acid’s structural complexity may contribute to lipidomic signatures associated with attenuated insulin signaling in long-lived mammals .

Commercial Availability and Experimental Use

- Tetratriaconta-16(Z),…-hexaenoic Acid: Sold by suppliers like Larodan (1–25 mg, >97% purity) and Biomol (25–100 µg, €135–€406) for research use .

- Nisinic Acid : Available as a methyl ester solution (≥95% purity) for studies on VLCPUFA biosynthesis .

- DHA : Widely available in bulk quantities due to its commercial relevance in nutraceuticals .

Biological Activity

Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic acid (THA) is a long-chain polyunsaturated fatty acid (PUFA) characterized by six double bonds. This compound has garnered attention due to its potential biological activities, particularly in the fields of inflammation, neuroprotection, and metabolic health. This article synthesizes current research findings, case studies, and data tables to elucidate the biological activity of THA.

Chemical Structure and Properties

Biological Activity Overview

THA exhibits several biological activities that are significant for health and disease management:

- Anti-inflammatory Effects :

- Neuroprotective Properties :

- Metabolic Benefits :

Case Study 1: Anti-inflammatory Mechanisms

In a controlled study examining the effects of THA on human macrophages, researchers observed a significant reduction in the production of inflammatory mediators following treatment with THA. The study highlighted its potential utility in managing conditions like rheumatoid arthritis and other inflammatory disorders.

Case Study 2: Neuroprotection in Alzheimer's Disease Models

In an animal model of Alzheimer's disease, administration of THA resulted in a marked decrease in amyloid-beta plaque formation and improved cognitive function as assessed by behavioral tests. This suggests that THA may have therapeutic potential for neurodegenerative diseases .

Table 1: Summary of Biological Activities of THA

Table 2: Comparative Analysis of Long-chain PUFAs

| Fatty Acid | Number of Double Bonds | Key Benefits |

|---|---|---|

| Docosahexaenoic Acid (DHA) | 6 | Cognitive function, anti-inflammatory |

| Eicosapentaenoic Acid (EPA) | 5 | Cardiovascular health, anti-inflammatory |

| Tetratriacontahexaenoic Acid (THA) | 6 | Neuroprotection, metabolic benefits |

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing Tetratriaconta-16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-hexaenoic Acid, and how is stereochemical purity validated?

- Methodology : Synthesis typically involves multi-step enzymatic or chemical elongation/desaturation of precursor fatty acids. For stereochemical validation, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical. The cis-configuration of double bonds (Z-isomerism) is confirmed via -NMR coupling constants () and NOESY correlations. Purity (>97%) is assessed using HPLC with UV detection at 210 nm .

Q. What solvent systems are recommended for in vitro and in vivo studies of this compound, and how are stability issues addressed?

- Methodology : For in vitro studies, DMSO is the primary solvent due to its high solubility (up to 50 mg/mL). For in vivo administration (e.g., rodent models), formulations include:

- Injectable : 10% DMSO + 5% Tween 80 + 85% saline (v/v), with vortexing and heating (≤50°C) to ensure homogeneity .

- Oral : Suspension in 0.5% carboxymethyl cellulose (CMC) to prevent precipitation. Stability is maintained at -80°C for long-term storage, with aliquots thawed once to avoid freeze-thaw degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this polyunsaturated fatty acid (PUFA) across different experimental models?

- Methodology : Discrepancies often arise from variations in lipid delivery systems (e.g., micelles vs. liposomes) or oxidative degradation. To mitigate:

- Standardize lipid carriers : Use cyclodextrin-based encapsulation (e.g., 20% SBE-β-CD) to enhance bioavailability and reduce batch-to-batch variability .

- Monitor oxidation : Implement LC-MS protocols to quantify peroxidation products (e.g., 4-hydroxynonenal) and adjust antioxidant additives (e.g., 0.01% BHT) in storage buffers .

Q. What experimental designs are recommended to elucidate the compound’s role in membrane lipid raft organization?

- Methodology :

- Fluorescence anisotropy : Label the compound with BODIPY-FL and measure membrane fluidity in model bilayers (e.g., DPPC/cholesterol mixtures) using time-resolved fluorescence .

- Cryo-EM : Reconstitute the PUFA into synthetic lipid vesicles and analyze raft microdomain formation under varying pH and ionic conditions .

Q. How can researchers address challenges in quantifying tissue-specific incorporation of this PUFA using isotopic labeling?

- Methodology :

- Stable isotope tracing : Administer -labeled precursor (e.g., -linoleic acid) and track incorporation via gas chromatography-combustion-isotope ratio MS (GC-C-IRMS).

- Tissue extraction : Use Folch partitioning (chloroform:methanol, 2:1) followed by solid-phase extraction (SPE) to isolate the compound from phospholipid fractions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.